3-Amino-1-fluorocyclobutane-1-carboxylic acid

CAS No.: 1427379-62-1

Cat. No.: VC5908980

Molecular Formula: C5H8FNO2

Molecular Weight: 133.122

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1427379-62-1 |

|---|---|

| Molecular Formula | C5H8FNO2 |

| Molecular Weight | 133.122 |

| IUPAC Name | 3-amino-1-fluorocyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C5H8FNO2/c6-5(4(8)9)1-3(7)2-5/h3H,1-2,7H2,(H,8,9) |

| Standard InChI Key | PJHKKSNWPVAREA-UHFFFAOYSA-N |

| SMILES | C1C(CC1(C(=O)O)F)N |

Introduction

Chemical Structure and Nomenclature

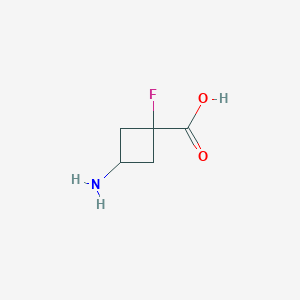

The compound 3-amino-1-fluorocyclobutane-1-carboxylic acid features a cyclobutane ring substituted with three distinct functional groups: a fluorine atom at position 1, an amino group at position 3, and a carboxylic acid moiety also at position 1. This arrangement creates a sterically strained system with unique electronic properties due to the electronegativity of fluorine and the zwitterionic potential of the amino and carboxylic acid groups.

Key structural attributes include:

-

Molecular formula:

-

Molecular weight: 132.11 g/mol (calculated)

-

IUPAC name: 3-Amino-1-fluorocyclobutane-1-carboxylic acid

Comparisons to the structurally similar 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) reveal differences in transporter affinity and metabolic stability, which are critical for biological applications .

Synthesis and Production Methods

Radiochemical Synthesis (Analogous to FACBC)

The synthesis of fluorinated cyclobutane amino acids often involves nucleophilic fluorination strategies. For FACBC, Shoup et al. (1999) developed a no-carrier-added (NCA) method using -fluoride, achieving high specific activity (>37 GBq/μmol) . A similar approach could theoretically apply to 3-amino-1-fluorocyclobutane-1-carboxylic acid:

-

Precursor preparation: A cyclobutane derivative with leaving groups (e.g., tosylate) at position 1.

-

Fluorination: Reaction with - or -fluoride under anhydrous conditions.

-

Amino group introduction: Via Gabriel synthesis or reductive amination.

Non-Radioactive Synthesis

Non-radioactive routes may employ:

-

Friedel-Crafts alkylation to construct the cyclobutane ring.

-

Enantioselective catalysis to control stereochemistry, critical for biological activity .

Physicochemical Properties

While direct data for 3-amino-1-fluorocyclobutane-1-carboxylic acid are unavailable, properties can be inferred from related compounds:

The amino and carboxylic acid groups enhance water solubility compared to non-zwitterionic analogs like trans-3-fluorocyclobutane-1-carboxylic acid .

Biological Activity and Applications

Pharmacokinetic Profile

Comparative Analysis with Related Compounds

vs. 1-Amino-3-fluorocyclobutane-1-carboxylic Acid (FACBC)

-

Structural differences: Fluorine and amino group positions alter dipole moments and transporter affinity.

-

Biodistribution: FACBC shows preferential pancreatic uptake (SUVmax = 4.2) , whereas 3-amino-1-fluoro derivatives may exhibit enhanced blood-brain barrier penetration due to reduced polarity.

vs. trans-3-Fluorocyclobutane-1-carboxylic Acid

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume